3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-3-1-2-7(6-10)8-4-9(5-8)11(13)14/h1-3,6,8-9H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKUSODPOMRZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245200 | |
| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-81-2 | |
| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid typically follows these key steps:
- Formation of the cyclobutane ring core, often via cycloaddition or ring-closure reactions.
- Introduction of the 3-fluorophenyl substituent onto the cyclobutane ring.
- Functionalization of the cyclobutane ring to install the carboxylic acid group.
This sequence may vary depending on the starting materials and reagents used, but the overall goal is to efficiently construct the substituted cyclobutane framework with the desired functional groups.
Synthesis Incorporating Fluorophenyl Group
The introduction of the 3-fluorophenyl group is typically achieved by using 3-fluorobenzaldehyde or a related fluorophenyl precursor in the aldehyde addition step of the cyclobutane ring formation. This allows the fluorophenyl substituent to be installed regioselectively at the 3-position of the cyclobutane ring.
Alternative Approach via Cyclobutane Building Blocks
Recent research has demonstrated the synthesis of cyclobutane-containing building blocks with fluorine substituents using oxidative cleavage and subsequent functional group transformations:
| Step | Description | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Oxidative cleavage of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile | NaIO4 / RuCl3 in EtOAc/H2O, 25-30 °C, 16 h | 86% | Produces ketone intermediate |
| 2 | Deoxofluorination of ketone | SF4-HF treatment | 55% | Introduces gem-difluoro group |
| 3 | Hydrolysis of nitrile to carboxylic acid | NaOH aqueous solution | 64% | Forms target carboxylic acid |
This sequence, although developed for trifluoromethyl-substituted cyclobutanes, illustrates the synthetic versatility to incorporate fluorine atoms and carboxylic acid groups on the cyclobutane ring, which can be adapted for this compound synthesis.
Summary Table of Preparation Methods
Research Findings and Considerations
- The phosphonium salt route allows for precise control over the substitution pattern on the cyclobutane ring, making it suitable for synthesizing this compound with high purity.
- The oxidative cleavage and fluorination method demonstrates the potential for large-scale synthesis of fluorinated cyclobutane carboxylic acids, which can be beneficial for drug discovery applications.
- Handling of reagents such as n-butyllithium and SF4 requires strict safety protocols due to their reactivity and toxicity.
- Purification typically involves aqueous workup and chromatographic techniques to isolate the target acid with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions. For example:
-
CrO₃/H₂SO₄ oxidizes the cyclobutane ring to form a diketone derivative.
-
KMnO₄ in acidic conditions selectively oxidizes the benzylic position, yielding a ketone intermediate.
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| CrO₃/H₂SO₄ | 0–5°C, 2 hr | 3-(3-Fluorophenyl)cyclobutanedione | 72 |
| KMnO₄ (aq) | H₂SO₄, reflux, 4 hr | 3-Keto-3-(3-fluorophenyl)cyclobutane | 58 |
Reduction Reactions
The carboxylic acid can be reduced to alcohols or alkanes:
-
LiAlH₄ reduces the -COOH group to a primary alcohol.
-
BH₃·THF selectively reduces the cyclobutane ring without affecting the fluorophenyl group.
Table 2: Reduction Outcomes
| Reagent | Target Site | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Carboxylic acid | 3-(3-Fluorophenyl)cyclobutylmethanol | 89% |
| BH₃·THF | Cyclobutane ring | Partially saturated cyclobutane | >95% |
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitution:
-
SOCl₂ converts the acid to an acyl chloride, which reacts with alcohols to form esters (e.g., methyl ester: 92% yield).
-
EDC/HOBt facilitates coupling with amines to produce amides, such as the aniline derivative.
Key Data :
-
Methyl ester formation: 92% yield (CH₃OH, SOCl₂, 0°C).
-
Aniline amide: 78% yield (EDC, HOBt, DMF).
Decarboxylation
Thermal decarboxylation (200°C, toluene) eliminates CO₂, generating 3-(3-fluorophenyl)cyclobutane . This reaction is critical for synthesizing fluorinated hydrocarbons.
Mechanism :
-
Protonation of the carboxylate.
-
Formation of a cyclic transition state.
Electrophilic Aromatic Substitution
The 3-fluorophenyl group directs electrophiles to specific positions:
-
Nitration (HNO₃/H₂SO₄) occurs predominantly at the para position relative to fluorine.
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Halogenation (Br₂/FeBr₃) yields 3-fluoro-4-bromophenyl derivatives.
Regioselectivity :
-
Fluorine’s -I effect deactivates the ring but directs electrophiles to the meta and para positions.
Cycloaddition Reactions
The strained cyclobutane ring participates in [2+2] photocycloadditions with alkenes . For example:
-
Reaction with ethylene under UV light forms a bicyclo[4.2.0]octane derivative.
Conditions :
Comparison with Structural Analogs
Table 3: Reactivity Comparison
| Compound | Oxidation Rate | Reduction Efficiency |
|---|---|---|
| 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | High | Moderate |
| 3-Phenylcyclobutane-1-carboxylic acid | Moderate | High |
| 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | Low | Moderate |
The electron-withdrawing fluorine at the meta position reduces electron density in the cyclobutane ring, slowing oxidation but enhancing electrophilic substitution .
Scientific Research Applications
Structural Analysis
FPCBA is utilized in X-ray diffraction studies to elucidate molecular conformations and spatial arrangements. This application is crucial for understanding the structure-activity relationships (SAR) of similar compounds, aiding in drug design and development.
Radiopharmaceutical Development
Derivatives of FPCBA labeled with fluorine-18 are employed as PET tracers for tumor delineation and cancer diagnosis. The fluorine atoms enhance the compound's binding affinity to specific biological targets, facilitating precise imaging techniques in oncology.
Cancer Treatment Research
FPCBA has been investigated for its potential in developing new carboplatin derivatives that exhibit superior antitumor activity. Studies have indicated that modifications to the FPCBA structure can lead to compounds with enhanced efficacy against various cancer cell lines.
Diagnostic Imaging
In addition to its use in PET imaging, FPCBA's derivatives are being explored for their ability to improve diagnostic accuracy in conditions like prostate cancer, demonstrating its relevance in clinical applications.
Case Study 1: Inhibition of Mycobacterium tuberculosis
A high-throughput screening identified FPCBA as a potential inhibitor against Mycobacterium tuberculosis. The compound disrupted key metabolic pathways, showcasing its relevance in anti-tuberculosis drug development .
Case Study 2: Pharmacological Applications
In vitro studies demonstrated that FPCBA can inhibit enzymes linked to metabolic disorders, suggesting its potential therapeutic applications in treating diabetes and obesity.
Case Study 3: Structure-Activity Relationship (SAR)
Research into the SAR of FPCBA revealed that the positioning of fluorine atoms significantly affects biological activity. Compounds with para-substituted phenyl groups exhibited higher potency compared to ortho-substituted analogs, highlighting the importance of molecular geometry in drug design .
Mechanism of Action
The mechanism by which 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical differences between 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid and related compounds:
Substituent Effects on Physicochemical Properties
- In contrast, the trifluoromethyl derivative exhibits a pKa of 4.36, making it a stronger acid . Fluorine’s electronegativity enhances metabolic stability and membrane permeability, a key advantage in CNS drug candidates .
- Steric and Solubility Effects: The tert-butoxy group in C₉H₁₆O₃ improves solubility in organic solvents but reduces water solubility due to its bulky, hydrophobic nature .
Functional Group Diversity:
Biological Activity
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, also known as DFPCA, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DFPCA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
DFPCA has the molecular formula C11H9F3O2, characterized by a cyclobutane ring and multiple fluorine substitutions. The presence of fluorine enhances the compound's chemical stability and biological activity, making it significant in various fields such as medicinal chemistry and materials science.
The mechanism of action of DFPCA involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and produce specific biological effects. For instance, studies have indicated that fluorinated compounds can significantly increase binding affinities to biological targets, enhancing enzyme inhibition and receptor modulation .
Pharmacological Properties
DFPCA exhibits several pharmacological properties that make it a candidate for drug development:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to various diseases, particularly in cancer therapy.
- Receptor Modulation : DFPCA may act as a modulator for certain receptors, influencing physiological responses.
Case Studies
- Tumor Detection : A study utilized a radiolabeled analogue of DFPCA in positron emission tomography (PET) imaging for tumor localization. The uptake in gliosarcoma tumors was significantly higher compared to normal brain tissue, indicating its potential use in cancer diagnostics .
- In Vitro Studies : Research demonstrated that DFPCA could enhance the uptake of amino acids in gliosarcoma cells, suggesting its role in improving drug delivery systems targeting tumors .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid, and what are the critical reaction parameters?
- Methodology :
-
Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane core. For fluorophenyl incorporation, Suzuki-Miyaura coupling with 3-fluorophenylboronic acid is effective .
-
Carboxylic Acid Introduction : Hydrolysis of ester precursors (e.g., methyl or tert-butyl esters) under acidic (HCl/H₂O) or basic (LiOH/MeOH) conditions .
-
Key Parameters :
-
Temperature control (<0°C for sensitive intermediates) .
-
Catalysts: Pd(PPh₃)₄ for coupling reactions .
-
Solvent selection (THF for cycloaddition, methanol/water for hydrolysis) .
- Data Table : Synthetic Routes Comparison
| Method | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| [2+2] Photocycloaddition | 65–75 | >95% | UV light, diethyl ether |
| Suzuki Coupling | 80–85 | >98% | Pd(PPh₃)₄, Na₂CO₃ |
| Ester Hydrolysis | 90–95 | >99% | LiOH, MeOH/H₂O |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Identify cyclobutane protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic signals (δ 6.8–7.4 ppm). Carboxylic acid proton appears as a broad singlet (~δ 12.5 ppm) .
- ¹⁹F NMR : Single peak near δ -110 ppm for the meta-fluorine .
- Chromatography :
- HPLC : C18 column, 0.1% TFA in H₂O/ACN gradient (retention time ~8.2 min) .
- MS (ESI⁻) : m/z 223.1 [M-H]⁻ .
Q. What are the key physicochemical properties influencing its reactivity and stability?
- Lipophilicity : LogP ~2.1 (calculated), enhanced by the fluorophenyl group’s hydrophobicity .
- Acidity : pKa ~4.2 (carboxylic acid), making it deprotonated at physiological pH .
- Thermal Stability : Decomposes above 200°C; store at 2–8°C under inert atmosphere .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutane ring influence its reactivity in substitution reactions?
- Steric Effects : The strained cyclobutane increases ring-opening susceptibility. Nucleophilic attack occurs preferentially at the less substituted carbon due to angle strain .
- Electronic Effects : Fluorine’s electron-withdrawing nature directs electrophilic substitution to the para-position of the phenyl ring .
- Case Study : In SN2 reactions with NaSH, cyclobutane ring distortion lowers activation energy by 15% compared to cyclohexane analogs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Adjustments :
- Assay Standardization : Use isogenic cell lines and control for pH (carboxylic acid deprotonation affects membrane permeability) .
- Metabolite Interference : Employ LC-MS to rule out degradation products .
- Data Reconciliation : Meta-analysis of IC₅₀ values under consistent conditions (e.g., 10% FBS in media) reduces variability by 30% .
Q. How can computational modeling predict its interactions with enzyme targets (e.g., cyclooxygenase-2)?
- Docking Studies :
- Software : AutoDock Vina with force fields adjusted for fluorine’s van der Waals radius .
- Binding Affinity : ΔG ~-8.2 kcal/mol for COX-2, with fluorophenyl occupying the hydrophobic pocket .
- MD Simulations : 100-ns trajectories show stable hydrogen bonding between the carboxylic acid and Arg120 (occupancy >75%) .
Q. What are the challenges in optimizing enantiomeric purity during asymmetric synthesis?
- Chiral Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
